Danoprevir sodium

HCV Genotype Protease Inhibitor IC50

Researchers requiring a genotype-specific HCV protease inhibitor often face limited options for genotypes 4 and 6, where first-generation compounds like telaprevir show poor potency. Danoprevir sodium (ITMN-191, RG7227) addresses this gap with an IC50 of 2-3 nM against these genotypes, making it the preferred tool for pan-genotypic antiviral studies. • Broad genotype coverage: High potency against HCV GT1, 4, 5, and 6 (~10-fold over GT2/3). • Defined resistance profile: Well-characterized mutations at R155, A156, and D168 enable robust viral fitness and resistance evolution studies. • Pharmacokinetic probe: CYP3A-dependent metabolism and ritonavir-boosting make it ideal for DDI and hepatic drug exposure investigations. Supplied as ≥98% pure solid; sealed storage at -20°C under desiccant.

Molecular Formula C35H45FN5NaO9S
Molecular Weight 753.8 g/mol
CAS No. 916826-48-7
Cat. No. B1194702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanoprevir sodium
CAS916826-48-7
Molecular FormulaC35H45FN5NaO9S
Molecular Weight753.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]
InChIInChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1
InChIKeyGXYYUDQAGCVAGJ-HHGSPMIASA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Danoprevir Sodium Procurement and Selection Guide


Danoprevir sodium (CAS 916826-48-7), also known as ITMN-191 and RG7227, is the sodium salt of a macrocyclic peptidomimetic inhibitor targeting the hepatitis C virus (HCV) NS3/4A serine protease [1]. As a second-generation direct-acting antiviral (DAA), it exhibits high binding affinity and a slow dissociation rate from the protease, which facilitates high liver drug exposure relative to plasma levels [1]. This compound is utilized in research for its antiviral activity against HCV genotypes 1, 4, and 6, and has been investigated in various combination regimens, including those boosted with ritonavir to enhance its pharmacokinetic profile [2].

Why Danoprevir Sodium Is Not Interchangeable


The HCV NS3/4A protease inhibitor class is comprised of compounds with diverse molecular structures—including linear and macrocyclic inhibitors—leading to significant variations in antiviral potency across different HCV genotypes, distinct resistance mutation profiles, and unique pharmacokinetic properties [1]. Consequently, danoprevir sodium cannot be generically substituted with other in-class inhibitors like simeprevir, grazoprevir, or the linear compounds boceprevir and telaprevir [1]. Selection must be driven by specific quantitative evidence, as detailed in Section 3, concerning genotype-specific susceptibility, its particular resistance pathway, and the established clinical utility of its ritonavir-boosted formulation [2].

Differentiating Evidence for Danoprevir Sodium


Genotype 4 and 6 Potency vs. Telaprevir

Danoprevir demonstrates a unique susceptibility profile, exhibiting high potency against HCV genotypes 1, 4, and 6, with median IC50 values of 2-3 nM. This is in contrast to telaprevir, which is most potent against genotypes 1 and 2 but shows a 4-fold range in susceptibility across genotypes, with genotypes 4 and 5 being most resistant [1]. For genotypes 2, 3, and 5, danoprevir is significantly less potent, with IC50 values of 250-750 nM, representing a >100-fold decrease in susceptibility compared to its activity against genotypes 1, 4, and 6 [1].

HCV Genotype Protease Inhibitor IC50

Resistance Profile vs. Second-Generation Inhibitors

Danoprevir is susceptible to specific resistance-associated substitutions (RASs) in the HCV NS3 protease, including R155K, A156V, and D168A/E [1]. Molecular dynamics simulations reveal that these mutations cause conformational changes in the S4 and extended S2 binding pocket, reducing danoprevir's binding ability [1]. In contrast, later-generation inhibitors like grazoprevir (MK-5172) interact with the catalytic triad in a unique conformation that is less affected by these specific mutations [2]. This difference in resistance mechanisms is a key point of differentiation for researchers studying viral escape pathways.

Drug Resistance HCV Protease R155K Mutation

Ritonavir Boosting Requirement

Danoprevir undergoes extensive CYP3A-mediated metabolism, necessitating co-administration with the CYP3A inhibitor ritonavir to achieve and maintain therapeutically effective plasma concentrations [1]. A clinical study confirmed that low-dose ritonavir boosting of danoprevir results in robust reductions in HCV RNA at lower danoprevir exposures than unboosted regimens [1]. This pharmacokinetic limitation and its dependence on a boosting agent are a major differentiator from other macrocyclic protease inhibitors like simeprevir or grazoprevir, which are dosed without a pharmacokinetic enhancer.

Pharmacokinetics Ritonavir Boosting Drug Metabolism

Stable Water-Soluble Sodium Salt Form

Danoprevir sodium is the sodium salt form that offers enhanced water solubility compared to the free acid, facilitating preparation of stock solutions for in vitro assays and in vivo dosing . Vendor datasheets specify storage conditions of -20 °C dry and dark for long-term stability (≥12 months) and stock solutions stable at 0-4 °C for up to 1 month . The sulfonamide linkage in the molecule provides metabolic stability, contributing to its pharmacokinetic profile .

Solubility Stability Formulation

Danoprevir Sodium Application Scenarios


HCV Genotype 4 and 6 Protease Inhibition

Danoprevir sodium is a preferred tool for studies focusing on HCV genotypes 4 and 6, where it exhibits high potency (IC50: 2-3 nM), a characteristic not shared by many first-generation protease inhibitors like telaprevir [1]. Researchers investigating genotype-specific viral replication or drug susceptibility should select danoprevir over analogs with a narrower genotype spectrum [1].

NS3/4A Protease Resistance Pathway Studies

For research into the molecular mechanisms of drug resistance, danoprevir serves as a model compound. Its well-characterized susceptibility to mutations at positions R155, A156, and D168 provides a defined system for studying viral fitness and the evolution of resistance [1]. This makes it valuable for comparative studies with later-generation inhibitors that possess a higher barrier to resistance [1].

CYP3A Drug-Drug Interaction Studies

Danoprevir's reliance on ritonavir boosting due to CYP3A-mediated metabolism makes it a valuable probe in pharmacokinetic studies. It can be used in preclinical models to investigate drug-drug interactions, the impact of CYP3A inhibition on drug exposure, and the development of boosted antiviral regimens [1].

Non-HCV Antiviral Activity (SARS-CoV-2)

Danoprevir has demonstrated in vitro antiviral activity against SARS-CoV-2 in cell culture models, with an EC50 of 87 μM in Vero E6 cells [1]. While less potent than some other HCV protease inhibitors like simeprevir (EC50 15 μM) in this specific model, it remains a compound of interest for research into repurposing existing antivirals and studying cross-viral protease inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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